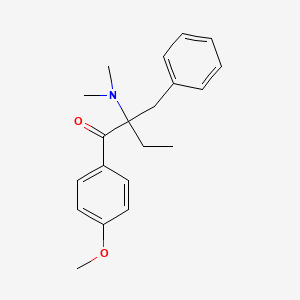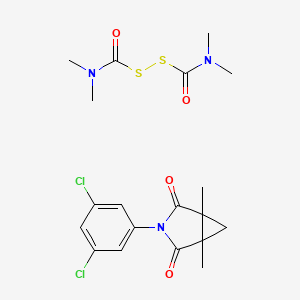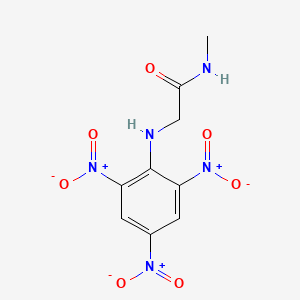
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is a chemical compound known for its unique structure and properties It is a derivative of glycinamide, where the amino group is substituted with a 2,4,6-trinitrophenyl group, making it a highly nitrated compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide typically involves the nitration of N-methylglycinamide with a nitrating agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the aromatic ring. The process involves the following steps:
Nitration: N-methylglycinamide is dissolved in a suitable solvent, and concentrated nitric acid is added slowly while maintaining the temperature below 10°C. The reaction mixture is stirred for several hours to complete the nitration.
Isolation: The reaction mixture is poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Safety measures are crucial due to the highly nitrated nature of the compound, which can be explosive under certain conditions.
化学反応の分析
Types of Reactions
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing nature of the nitro groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can react with the nitro-substituted aromatic ring under basic conditions.
Major Products Formed
Reduction: The major products are the corresponding amino derivatives.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its interactions with biological molecules and potential therapeutic applications.
Industry: Utilized in the production of specialized chemicals and materials.
作用機序
The mechanism of action of N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide involves its interaction with various molecular targets. The nitro groups on the aromatic ring make it highly reactive, allowing it to participate in electron transfer reactions. The compound can form adducts with nucleophiles, leading to the formation of new chemical bonds and products.
類似化合物との比較
Similar Compounds
2,4,6-Trinitroaniline: Another highly nitrated compound with similar reactivity.
Tetryl (2,4,6-Trinitrophenyl-N-methylnitramine): Known for its use in explosives and similar nitration pattern.
Uniqueness
N-Methyl-N~2~-(2,4,6-trinitrophenyl)glycinamide is unique due to its glycinamide backbone, which imparts different chemical properties compared to other nitrated compounds. Its structure allows for specific interactions and reactivity that are distinct from other similar compounds.
特性
| 113515-15-4 | |
分子式 |
C9H9N5O7 |
分子量 |
299.20 g/mol |
IUPAC名 |
N-methyl-2-(2,4,6-trinitroanilino)acetamide |
InChI |
InChI=1S/C9H9N5O7/c1-10-8(15)4-11-9-6(13(18)19)2-5(12(16)17)3-7(9)14(20)21/h2-3,11H,4H2,1H3,(H,10,15) |
InChIキー |
CQOQTVYTLJTOFB-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CNC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




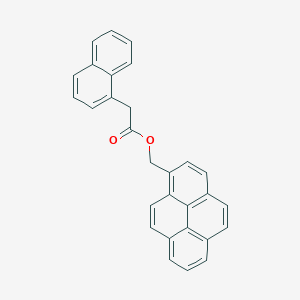

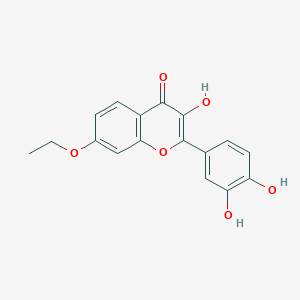
![6-Acetyl-5,5-dimethyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14311547.png)
